N,N,1-tribenzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,1-tribenzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound belonging to the class of 1,8-naphthyridines. This compound is characterized by its unique structure, which includes a naphthyridine core substituted with benzyl groups and a carboxamide functional group. Compounds in this class are known for their diverse biological activities and photochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,1-tribenzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multicomponent reactions (MCRs). One common approach is the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . These reactions are carried out under controlled conditions to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
N,N,1-tribenzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions or the naphthyridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted naphthyridines with various functional groups.
Scientific Research Applications
N,N,1-tribenzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,N,1-tribenzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: The parent compound with a similar core structure.
Gemifloxacin: A fluoroquinolone antibiotic containing a 1,8-naphthyridine core.
Other Substituted Naphthyridines: Compounds with different substituents on the naphthyridine core, exhibiting varied biological activities.
Uniqueness
N,N,1-tribenzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of benzyl groups and a carboxamide functional group enhances its potential for diverse applications in research and industry .
Properties
IUPAC Name |
N,N,1-tribenzyl-2-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N3O2/c34-29(32(20-23-11-4-1-5-12-23)21-24-13-6-2-7-14-24)27-19-26-17-10-18-31-28(26)33(30(27)35)22-25-15-8-3-9-16-25/h1-19H,20-22H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWDYLJLJLAXJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=CC=N3)C=C(C2=O)C(=O)N(CC4=CC=CC=C4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.